molecular formula C10H13ClN2O B1378814 1-amino-N-phenylcyclopropane-1-carboxamide hydrochloride CAS No. 1803582-96-8

1-amino-N-phenylcyclopropane-1-carboxamide hydrochloride

Cat. No. B1378814
M. Wt: 212.67 g/mol
InChI Key: FNWLHDYCIGYXGK-UHFFFAOYSA-N
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Description

1-amino-N-phenylcyclopropane-1-carboxamide hydrochloride, commonly known as 1-amino-PCA, is an amino acid derivative of the amino acid proline. It is a water-soluble compound that is widely used in biochemical and physiological research. 1-amino-PCA is also used in the synthesis of other compounds, such as peptides, proteins, and nucleotides.

Scientific Research Applications

Ethylene Biology in Plant Science

1-Amino-N-phenylcyclopropane-1-carboxamide hydrochloride, while not directly mentioned, relates closely to studies on its analogous compound, 1-aminocyclopropane-1-carboxylic acid (ACC), which plays a significant role in ethylene biology in plants. Ethylene, a simple molecule, profoundly influences plant biology, including growth, development, and stress responses. ACC, as ethylene's precursor, is not just a step in ethylene biosynthesis but has its own independent roles in plant biology. For example, ACC can be conjugated into various derivatives, metabolized by bacteria to promote plant growth, and involved in sophisticated transport mechanisms for ethylene responses. Some studies have reported ACC functioning independently as a signaling molecule, suggesting a broader role beyond being an ethylene precursor (B. V. D. Poel & D. Straeten, 2014).

Postharvest Biology and Ethylene Inhibition

Another research area focuses on 1-methylcyclopropene (1-MCP), an ethylene action inhibitor, demonstrating significant impacts on the postharvest quality of both climacteric and non-climacteric fruits. 1-MCP has been shown to effectively delay ripening and extend the shelf life of fruits by inhibiting ethylene perception, illustrating its potential utility in postharvest biology and technology. This compound, while structurally distinct from 1-amino-N-phenylcyclopropane-1-carboxamide hydrochloride, highlights the importance of understanding and manipulating ethylene biology for agricultural benefits (S. Blankenship & J. Dole, 2003).

Phytoremediation and Plant Growth Promotion

Further, the role of plant growth-promoting rhizobacteria (PGPR), particularly those producing ACC deaminase, in enhancing plant tolerance to various abiotic stresses is notable. These bacteria can lower ethylene levels in plants, thereby improving growth under stress conditions. This research underscores the potential of leveraging microbial interactions with ethylene and its precursors to support sustainable agriculture and environmental remediation (A. Ullah et al., 2015).

properties

IUPAC Name

1-amino-N-phenylcyclopropane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-10(6-7-10)9(13)12-8-4-2-1-3-5-8;/h1-5H,6-7,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWLHDYCIGYXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-amino-N-phenylcyclopropane-1-carboxamide hydrochloride

CAS RN

1803582-96-8
Record name Cyclopropanecarboxamide, 1-amino-N-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803582-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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